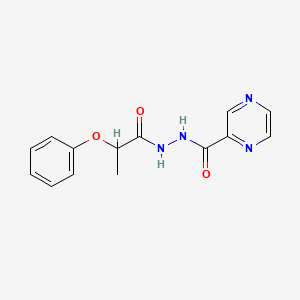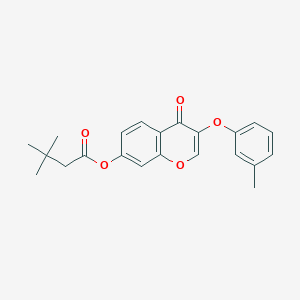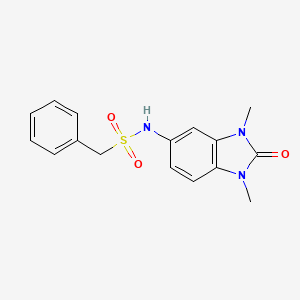
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide, also known as PPCH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, which involves the reaction of 2-pyrazinecarbohydrazide with 2-phenoxypropanoic acid. PPCH has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes. N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to reduce the levels of ROS in cells, which can cause oxidative stress and damage to cellular components. Additionally, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to reduce inflammation and oxidative stress in cells, which can help to protect them from damage. In animal studies, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and improving cognitive function.
実験室実験の利点と制限
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to have low toxicity, making it a safe option for use in cell and animal studies. However, there are also some limitations to the use of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its efficacy in treating various diseases.
将来の方向性
There are several future directions for research on N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide. One potential area of research is the development of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide-based drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide in humans. Finally, more research is needed to fully understand the mechanism of action of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide and its potential applications in various fields of scientific research.
合成法
The synthesis of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide involves a multistep process that begins with the reaction of 2-pyrazinecarbohydrazide with 2-phenoxypropanoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide. This method of synthesis has been optimized to achieve high yields of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide, making it a cost-effective and efficient method for producing this compound.
科学的研究の応用
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide is in the field of medicine. N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
N'-(2-phenoxypropanoyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10(21-11-5-3-2-4-6-11)13(19)17-18-14(20)12-9-15-7-8-16-12/h2-10H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEALTUIFWQRUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=NC=CN=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)


![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)